molecular formula C14H13NO4 B3032050 Dimethyl 4-methyl-2,3-quinolinedicarboxylate CAS No. 10037-31-7

Dimethyl 4-methyl-2,3-quinolinedicarboxylate

Cat. No.: B3032050
CAS No.: 10037-31-7
M. Wt: 259.26 g/mol
InChI Key: DDGYJSFQHGMAKZ-UHFFFAOYSA-N
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Description

Dimethyl 4-methyl-2,3-quinolinedicarboxylate is an organic compound with the molecular formula C14H13NO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-methyl-2,3-quinolinedicarboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-[(E)-stilben-2-yl]aminofumarates in the presence of a copper(I) catalyst. The reaction typically takes place in a solvent such as N-methyl-2-pyrrolidone (NMP) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-methyl-2,3-quinolinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring. These derivatives are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Dimethyl 4-methyl-2,3-quinolinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 4-methyl-2,3-quinolinedicarboxylate involves its interaction with molecular targets in biological systems. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,3-quinolinedicarboxylate: A closely related compound with similar chemical properties.

    Dimethyl 4-oxo-1,4-dihydro-2,3-quinolinedicarboxylate: Another derivative with a different functional group at the 4-position.

    Quinoline-2,4-dione: A compound with a similar quinoline core but different substituents.

Uniqueness

Dimethyl 4-methyl-2,3-quinolinedicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other quinoline derivatives may not be suitable .

Properties

IUPAC Name

dimethyl 4-methylquinoline-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-8-9-6-4-5-7-10(9)15-12(14(17)19-3)11(8)13(16)18-2/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGYJSFQHGMAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401848
Record name dimethyl 4-methyl-2,3-quinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10037-31-7
Record name dimethyl 4-methyl-2,3-quinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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